Dinoprost trometamina

Descripción general

Descripción

Dinoprost tromethamine es la sal de tromethamine de la prostaglandina F2 alfa de origen natural. Es un polvo cristalino de color blanco a blanquecino, muy higroscópico. Este compuesto se utiliza principalmente en medicina veterinaria y humana por su capacidad de inducir el trabajo de parto y causar el aborto al estimular las contracciones miometriales .

Aplicaciones Científicas De Investigación

Dinoprost tromethamine tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como estándar en química analítica.

Biología: El compuesto se utiliza para estudiar los efectos fisiológicos de las prostaglandinas en varios sistemas biológicos.

Medicina: Dinoprost tromethamine se utiliza en obstetricia para inducir el trabajo de parto y controlar la hemorragia posparto. También se utiliza en medicina veterinaria para fines similares.

Mecanismo De Acción

Dinoprost tromethamine actúa estimulando las contracciones miometriales a través de su interacción con los receptores de prostaglandinas en el útero. Esta acción imita las contracciones naturales que se producen durante el trabajo de parto, lo que lleva a la expulsión del contenido uterino. El compuesto también relaja el cuello uterino e inhibe la esteroidogénesis por los cuerpos lúteos, contribuyendo a sus efectos abortivos .

Compuestos Similares:

Dinoprostone: Otra prostaglandina que se utiliza para inducir el trabajo de parto y controlar la hemorragia posparto.

Misoprostol: Un análogo sintético de la prostaglandina E1 que se utiliza para fines similares.

Comparación: Dinoprost tromethamine es único en su interacción específica con los receptores de prostaglandina F2 alfa, lo que lleva a fuertes contracciones miometriales. En comparación con dinoprostone y misoprostol, dinoprost tromethamine tiene una acción más específica en el útero, lo que lo hace particularmente eficaz para inducir el trabajo de parto y controlar la hemorragia posparto .

Análisis Bioquímico

Biochemical Properties

Dinoprost Tromethamine interacts with prostaglandin receptors, stimulating myometrial contractions in the gravid uterus . These contractions are similar to those that occur in the term uterus during labor . The uterine response to prostaglandins increases gradually throughout pregnancy .

Cellular Effects

Dinoprost Tromethamine appears to act directly on the myometrium . It stimulates myometrial contractions via its interaction with the prostaglandin receptors in the gravid uterus . These contractions are usually sufficient to cause abortion . The uterine response to prostaglandins, such as Dinoprost Tromethamine, increases gradually throughout pregnancy .

Molecular Mechanism

The molecular mechanism of action of Dinoprost Tromethamine is not completely established . It is known to stimulate myometrial contractions via its interaction with the prostaglandin receptors in the gravid uterus . These contractions are similar to those that occur in the term uterus during labor .

Temporal Effects in Laboratory Settings

It is known that Dinoprost Tromethamine has an extremely short half-life of only a few minutes . It is almost completely cleared following one or two passages through the liver and/or lungs .

Dosage Effects in Animal Models

In animal models, Dinoprost Tromethamine has been shown to have varying effects at different dosages . For example, in monkeys, a dose of 15 mg/kg/day by continuous intravenous infusion for two weeks was considered non-toxic . Some teratogenic changes were noted in rats and rabbits exposed to high doses of Dinoprost Tromethamine by the subcutaneous route (estimated to be 30 times the recommended dosage rate) for 3 days .

Metabolic Pathways

Dinoprost Tromethamine undergoes enzymatic dehydrogenation primarily in the maternal lungs and also in the liver

Transport and Distribution

It is known that Dinoprost Tromethamine is rapidly absorbed from the injection site .

Subcellular Localization

Given its role in stimulating myometrial contractions, it is likely that it interacts with prostaglandin receptors located on the cell membrane .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Dinoprost tromethamine se sintetiza haciendo reaccionar la prostaglandina F2 alfa con tromethamine. La reacción típicamente implica el uso de solventes y condiciones controladas de temperatura para asegurar la formación de la sal deseada.

Métodos de Producción Industrial: En entornos industriales, la producción de dinoprost tromethamine implica la síntesis a gran escala utilizando reactivos de alta pureza y estrictas medidas de control de calidad. El proceso incluye la purificación del producto final para cumplir con los estándares farmacéuticos .

Tipos de Reacciones:

Oxidación: Dinoprost tromethamine puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.

Reducción: El compuesto también se puede reducir bajo condiciones específicas para producir formas reducidas de prostaglandina F2 alfa.

Sustitución: Las reacciones de sustitución pueden ocurrir, particularmente en los grupos hidroxilo, lo que lleva a la formación de derivados de éster o éter.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Agentes Reductores: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo como agentes reductores.

Reactivos de Sustitución: Los cloruros de acilo y los haluros de alquilo se utilizan comúnmente para las reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de dinoprost tromethamine .

Comparación Con Compuestos Similares

Dinoprostone: Another prostaglandin used to induce labor and manage postpartum hemorrhage.

Misoprostol: A synthetic prostaglandin E1 analog used for similar purposes.

Comparison: Dinoprost tromethamine is unique in its specific interaction with prostaglandin F2 alpha receptors, leading to strong myometrial contractions. Compared to dinoprostone and misoprostol, dinoprost tromethamine has a more targeted action on the uterus, making it particularly effective for inducing labor and managing postpartum hemorrhage .

Propiedades

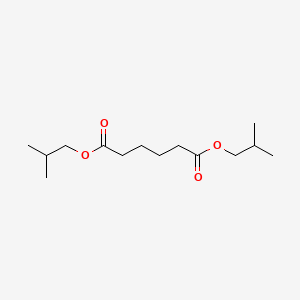

IUPAC Name |

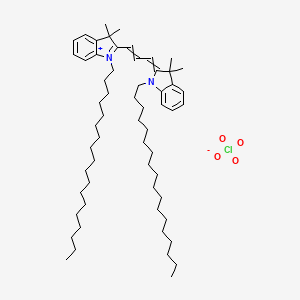

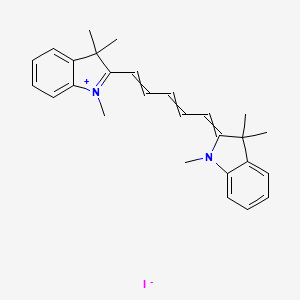

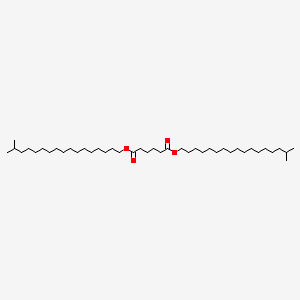

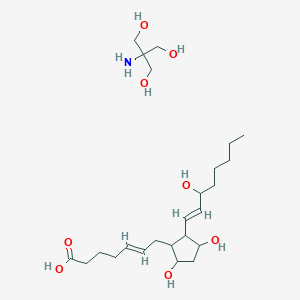

2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2/b7-4-,13-12+;/t15-,16+,17+,18-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGXEHDCSOYNKY-RZHHZEQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045582 | |

| Record name | Dinoprost tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Dinoprost tromethamine appears to act directly on the myometrium, but this has not been completely established. Dinoprost stimulates myometrial contractions (via its interaction with the prostaglandin receptors) in the gravid uterus that are similar to the contractions that occur in the term uterus during labor. These contractions are usually sufficient to cause abortion. Uterine response to prostaglandins increases gradually throughout pregnancy. Dinoprost also facilitates cervical dilatation and softening. | |

| Record name | Dinoprost tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

38562-01-5 | |

| Record name | Dinoprost tromethamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38562-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinoprost tromethamine [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038562015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinoprost tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dinoprost tromethamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dinoprost tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinoprost, trometamol salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINOPROST TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT6BBQ5A68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

100-101 | |

| Record name | Dinoprost tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dinoprost tromethamine acts as a PGF2α receptor agonist, binding to and activating these receptors. [, , , ] This activation leads to various physiological responses, particularly luteolysis (regression of the corpus luteum) in various species, including cattle and swine. [, , , , ]

ANone: PGF2α receptor activation triggers several downstream effects, including:

- Luteolysis: Dinoprost tromethamine induces luteolysis by causing functional and structural regression of the corpus luteum, ultimately leading to a decline in progesterone levels. [, , , ] This is crucial for estrus synchronization and termination of pregnancy in various species.

- Uterine Contractions: Dinoprost tromethamine stimulates myometrial contractions, aiding in expulsion of uterine contents, including fetal membranes and mummified fetuses. [, , ]

- Other Effects: Dinoprost tromethamine may also influence other physiological processes, such as smooth muscle contraction in the gastrointestinal and respiratory tracts. []

A: The molecular formula of Dinoprost tromethamine is C23H39NO6, and its molecular weight is 413.57 g/mol. []

ANone: The research papers provided do not delve into the specific material compatibility and stability profiles of Dinoprost tromethamine. Further research or manufacturer's information would be needed to address this aspect.

A: Dinoprost tromethamine primarily functions as a hormone analog and does not exhibit catalytic properties. [, , , ] Its primary mode of action involves receptor binding and subsequent signal transduction.

ANone: The provided research papers primarily focus on experimental investigations and do not extensively discuss computational chemistry studies related to Dinoprost tromethamine.

A: Dinoprost tromethamine is commonly formulated as a sterile solution for intramuscular (IM) or subcutaneous (SC) injection. [, ] The specific formulation may vary depending on the manufacturer and intended species.

A: Dinoprost tromethamine should be handled with caution as it can cause bronchospasm and other adverse effects in humans. [, ] Appropriate personal protective equipment should be worn when handling the drug.

A: Dinoprost tromethamine is rapidly metabolized in the lungs and liver. [] The primary route of elimination is through the urine. []

ANone: Potential adverse effects in animals may include:

ANone: The research papers provided focus primarily on traditional IM and SC administration of Dinoprost tromethamine. Further research might explore alternative drug delivery systems for enhanced efficacy or targeted delivery.

A: Progesterone levels can be monitored through blood or milk samples using various analytical techniques, such as ELISA or radioimmunoassay. [, , , , , ]

ANone: The provided research papers do not offer specific details regarding the environmental impact and degradation of Dinoprost tromethamine.

A: Dinoprost tromethamine is readily soluble in water at concentrations exceeding 200 mg/mL. []

ANone: While not explicitly detailed in the provided papers, common analytical methods for quantifying Dinoprost tromethamine and its metabolites might include high-performance liquid chromatography (HPLC) or ELISA, coupled with appropriate detection methods.

ANone: Specific interactions of Dinoprost tromethamine with drug transporters or metabolizing enzymes are not extensively discussed in the provided research papers.

A: Yes, alternatives include other PGF2α analogs, such as Cloprostenol sodium, as well as progestogens like CIDR inserts. [, , , , , , , ] The choice of treatment depends on various factors, including cost, availability, and specific application.

ANone: The provided papers do not mention specific disposal guidelines. Always follow local regulations and best practices for pharmaceutical waste disposal.

ANone: Key milestones include:

- Introduction as an abortifacient: Dinoprost tromethamine was one of the first prostaglandins to be clinically used for second-trimester abortions in humans. []

- Widespread use in veterinary medicine: It became a valuable tool for estrus synchronization, treatment of reproductive disorders, and other veterinary applications. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.